Diazo Biotin-PEG3-Alkyne Diazo Biotin-PEG3-Alkyne Diazo Biotin-PEG3-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media. Diazo allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4).
Brand Name: Vulcanchem
CAS No.: 1884349-58-9
VCID: VC0525893
InChI: InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1
SMILES: C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Molecular Formula: C39H53N7O9S
Molecular Weight: 795.95

Diazo Biotin-PEG3-Alkyne

CAS No.: 1884349-58-9

Cat. No.: VC0525893

Molecular Formula: C39H53N7O9S

Molecular Weight: 795.95

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diazo Biotin-PEG3-Alkyne - 1884349-58-9

Specification

Description Diazo Biotin-PEG3-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media. Diazo allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4).
CAS No. 1884349-58-9
Molecular Formula C39H53N7O9S
Molecular Weight 795.95
IUPAC Name N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide
Standard InChI InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1
Standard InChI Key AIUZFZDETVBCLH-OHTDSXDOSA-N
SMILES C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Appearance Solid powder

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